An In-depth Technical Guide to 2-Amino-1,6-dimethylimidazo[4,5-b]pyridine (DMIP)
An In-depth Technical Guide to 2-Amino-1,6-dimethylimidazo[4,5-b]pyridine (DMIP)
For Researchers, Scientists, and Drug Development Professionals
Foreword
This guide provides a comprehensive overview of the chemical and physical properties of 2-Amino-1,6-dimethylimidazo[4,5-b]pyridine (DMIP), a heterocyclic amine that has garnered scientific interest due to its structural relationship with potent mutagens. As a Senior Application Scientist, the aim of this document is to synthesize available technical data with practical insights, offering a valuable resource for professionals engaged in toxicology, drug discovery, and analytical chemistry. We will delve into its fundamental properties, synthesis, reactivity, and toxicological profile, supported by experimental data and established protocols.
Introduction to 2-Amino-1,6-dimethylimidazo[4,5-b]pyridine (DMIP)
2-Amino-1,6-dimethylimidazo[4,5-b]pyridine, also known as DMIP, is a heterocyclic amine and a mutagenic cogener of the well-known food mutagen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)[1]. Its core structure consists of a fused imidazole and pyridine ring system. The presence of this scaffold, common in many biologically active compounds, makes DMIP a molecule of interest for toxicological and pharmacological studies.
Key Identifiers:
Physicochemical Properties
Understanding the physicochemical properties of DMIP is fundamental for its handling, analysis, and for interpreting its biological activity.
| Property | Value | Source |
| Appearance | Pale Yellow Solid | [6] |
| Melting Point | 265-270°C (decomposes) | [2][3][6] |
| Boiling Point (Predicted) | 366.4°C at 760 mmHg | [2] |
| Density (Predicted) | 1.35 g/cm³ | [2] |
| Solubility | Soluble in organic solvents, limited solubility in water. | [4] |
| pKa (Predicted for a related glucuronide) | Strongest Acidic: 3.26, Strongest Basic: 4.34 | [1][7] |
Synthesis and Reactivity
The synthesis of DMIP and its isomers has been reported, providing a basis for obtaining this compound for research purposes.
Synthetic Routes
A common approach to the synthesis of 2-amino-imidazo[4,5-b]pyridines involves the construction of the fused ring system from substituted pyridine precursors. Synthetic routes to DMIP and its isomers have been described starting from methyl derivatives of 3-hydroxy- or 2-amino-pyridine and 2-chloronicotinic acid[8][9].
A detailed synthetic protocol generally involves the following conceptual steps:
-
Preparation of a substituted aminopyridine: This often involves nitration of a commercially available hydroxypicoline, followed by methylation and subsequent reaction with methylamine to introduce the necessary functional groups.
-
Reduction of the nitro group: The nitro group is then reduced to an amino group, creating a diamino-substituted pyridine derivative.
-
Cyclization: The final step involves the cyclization of the diamino intermediate to form the imidazo[4,5-b]pyridine core. This can be achieved using reagents like cyanogen bromide.
Below is a generalized workflow for the synthesis of 2-amino-imidazo[4,5-b]pyridine derivatives.
Caption: Generalized synthetic workflow for DMIP.
Reactivity
The chemical reactivity of DMIP is influenced by the electron-donating amino group and the aromatic nature of the fused ring system. The imidazole and pyridine rings contain nitrogen atoms that can act as basic centers and participate in coordination with metal ions[10][11]. The amino group can undergo reactions typical of primary aromatic amines. The stability of the fused imidazole and pyridine rings contributes to the overall stability of the molecule[4].
Spectroscopic and Analytical Data
Detailed spectroscopic data is essential for the unambiguous identification and characterization of DMIP.
Mass Spectrometry
Mass spectrometry data for a compound identified as DMIP has been reported with the following fragmentation pattern:
-
MS (m/z, % relative intensity): 162 (100, M+), 161 (87), 147 (14), 134 (19)
The molecular ion peak at m/z 162 corresponds to the molecular weight of DMIP. The fragmentation pattern can provide valuable information about the structure of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (CD₃OD): 2.69 (7-Me, s), 3.80 (N-Me, s), 7.86 (5-H, d, J 5.5), 6.84 (6-H, m)
This information can be used as a reference for the interpretation of the ¹H NMR spectrum of DMIP. The spectrum of DMIP would be expected to show signals for the two methyl groups and the protons on the pyridine ring.
Infrared (IR) Spectroscopy
The IR spectrum of DMIP would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the methyl and aromatic groups, C=N and C=C stretching of the fused aromatic rings, and N-H bending vibrations.
Toxicological Profile
DMIP is known to be a mutagenic compound, a property that warrants careful handling and further investigation into its potential health risks.
Mutagenicity
DMIP is described as a mutagenic cogener of PhIP[1]. This suggests that it has the potential to cause mutations in the genetic material of cells. The mutagenicity of such heterocyclic amines is often evaluated using the Ames test, which assesses the ability of a chemical to induce mutations in strains of Salmonella typhimurium[12][13][14].
Metabolic Activation
Many heterocyclic amines, including the related compound PhIP, are not directly genotoxic but require metabolic activation by enzymes in the body to exert their mutagenic effects[15]. This activation process often involves cytochrome P450 enzymes, which can convert the parent compound into reactive metabolites that can bind to DNA and form adducts, leading to mutations[7][15][16]. It is plausible that DMIP undergoes a similar metabolic activation pathway.
Caption: Workflow for the Ames mutagenicity test.
Conclusion
2-Amino-1,6-dimethylimidazo[4,5-b]pyridine (DMIP) is a mutagenic heterocyclic amine with a chemical structure that warrants further investigation. This guide has provided a consolidation of its known chemical properties, synthetic approaches, and toxicological considerations. While foundational data exists, there is a clear need for more comprehensive experimental characterization, particularly in the areas of spectroscopy, solubility, and detailed mechanisms of genotoxicity. Such data will be invaluable for a more complete risk assessment and for guiding future research in the fields of toxicology and drug development.
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![Chemical structure of 2-Amino-1,6-dimethylimidazo[4,5-b]pyridine](https://lookchem.com/cas-no/132898-04-5.png)
